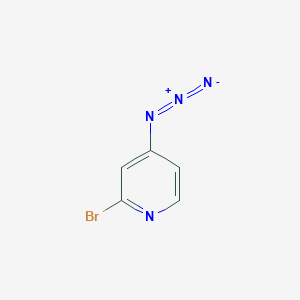

4-Azido-2-bromopyridine

Description

Significance of Polyfunctionalized Heterocycles in Chemical Research

Heterocyclic compounds, particularly nitrogen-containing systems like pyridine (B92270), are a cornerstone of drug discovery and development. sigmaaldrich.comresearchgate.net Their structures are integral to a vast range of natural products and synthetic drugs. researchgate.net When these heterocyclic cores are "polyfunctionalized"—that is, equipped with two or more reactive groups—their value increases exponentially. rsc.org Each functional group represents a potential point for modification, allowing researchers to build libraries of related compounds for screening or to optimize a lead compound's properties, such as efficacy, selectivity, or metabolic stability. researchgate.netrsc.org The ability to introduce diverse substituents through various chemical reactions is a fundamental strategy in medicinal chemistry. organic-chemistry.org

Strategic Utility of Azido (B1232118) and Bromo Functionalities on Pyridine Scaffolds

The strategic placement of both an azide (B81097) and a bromine atom on a pyridine ring creates a exceptionally useful synthetic intermediate. Each group participates in a distinct set of high-yielding and specific chemical transformations.

The bromo group , particularly at the 2-position of the pyridine ring, is an excellent substrate for a wide variety of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond with an organoboron reagent, is a preeminent example. researchgate.netrsc.org Studies on 2,4-dibromopyridine (B189624) have shown that Suzuki coupling occurs with high regioselectivity at the more reactive C2-position. researchgate.net Other important reactions involving the bromo group include Stille, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig aminations, providing access to a diverse range of substituted pyridines. organic-chemistry.org

The azido group is prized for its unique reactivity, most notably in the realm of "click chemistry". acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgrsc.org This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. Beyond click chemistry, the azide group can be readily reduced to a primary amine, which can then be further functionalized, or it can participate in Staudinger reactions or thermal cycloadditions. rsc.org

The presence of both groups allows for a synthetic sequence where, for example, a Suzuki coupling is first performed at the bromo-position, followed by a click reaction on the azide, enabling the controlled and sequential introduction of two different molecular fragments.

Overview of Research Trajectories and Synthetic Versatility of 4-Azido-2-bromopyridine

While extensive literature on this compound itself is not widespread, its synthetic pathway and utility can be understood from research on related compounds. A 2021 report highlighted the synthesis of a series of halogenated azidopyridines by researchers at Bristol Myers Squibb, who required such scaffolds for projects involving both click chemistry and further functionalization via the halogen. acs.org Their general method involved the reaction of dihalogenated pyridines with sodium azide. acs.org This strongly indicates that a primary route to this compound is the nucleophilic aromatic substitution of 2,4-dibromopyridine with sodium azide.

The research trajectory for compounds like this compound is driven by the need for versatile building blocks in drug discovery and materials science. acs.org Its synthetic versatility lies in the orthogonal reactivity of its two key functional groups. A chemist can selectively perform a carbon-carbon bond-forming reaction at the C2-bromo position while leaving the C4-azido group untouched. The resulting molecule can then be subjected to a click reaction, attaching it to another molecule containing an alkyne. This stepwise functionalization provides a powerful and efficient route to complex molecules that would be difficult to assemble otherwise.

Chemical Compound Data

Table 1: Physical and Chemical Properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃BrN₄ |

| Molecular Weight | 199.01 g/mol |

| Appearance | Likely a crystalline solid acs.org |

| CAS Number | Not found |

Table 2: Illustrative Orthogonal Reactivity of this compound. This table demonstrates how the two functional groups on the molecule can be addressed with different types of reactions to build more complex structures.

| Position | Functional Group | Reaction Class | Example Reagents | Product Type |

| C2 | Bromo | Suzuki-Miyaura Coupling researchgate.net | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-4-azidopyridine |

| C2 | Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-azidopyridine |

| C2 | Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-4-azidopyridine |

| C4 | Azido | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) acs.orgorganic-chemistry.org | Terminal alkyne, Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 4-(1,2,3-Triazol-4-yl)-2-bromopyridine |

| C4 | Azido | Staudinger Reaction rsc.org | Triphenylphosphine (B44618) (PPh₃) | Iminophosphorane |

| C4 | Azido | Reduction | H₂, Pd/C or Zn/NH₄Cl | 4-Amino-2-bromopyridine (B189405) chemimpex.com |

Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2,4-dibromopyridine |

| Sodium azide |

| 1,2,3-triazole |

| Triphenylphosphine |

| 4-Amino-2-bromopyridine |

| Arylboronic acid |

| Terminal alkyne |

| Copper(I) sulfate |

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrN4 |

|---|---|

Molecular Weight |

199.01 g/mol |

IUPAC Name |

4-azido-2-bromopyridine |

InChI |

InChI=1S/C5H3BrN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |

InChI Key |

GVAMBUQREHIPLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N=[N+]=[N-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 2 Bromopyridine

Precursor Selection and Strategic Halogenation Approaches to Bromopyridines

The journey towards 4-azido-2-bromopyridine begins with the selection of appropriate precursors and the application of strategic halogenation techniques. The synthesis of bromopyridines is a critical first step, with various methods available to introduce bromine at specific positions on the pyridine (B92270) ring.

Halopyridines serve as fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.gov The introduction of a halogen atom provides a reactive handle for subsequent transformations. nih.gov Traditional methods for halogenating pyridines often require harsh conditions; however, recent advancements have led to more selective and milder approaches. nih.govchemrxiv.org

One strategy involves the use of designed phosphine (B1218219) reagents to selectively halogenate the 4-position of pyridines. nih.govchemrxiv.orgresearchgate.net This method entails the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.govchemrxiv.org Computational studies suggest that this carbon-halogen bond formation proceeds through an SNAr pathway. researchgate.net

Another approach to 4-halogenated pyridines involves the conversion of pyridines to their N-oxides. nih.gov This is followed by a 4-selective nitration, and the resulting nitro group can be displaced by a nucleophilic halide, after which the N-oxide is reduced. nih.gov For instance, pyridine N-oxide can be converted to 4-bromopyridine (B75155) using phosphorus tribromide. mountainscholar.org

The direct bromination of 2-aminopyridine (B139424) is also a viable route to obtaining brominated precursors. For example, 2-aminopyridine can be treated with bromine in the presence of hydrobromic acid to yield 2-amino-3-bromopyridine. A synthesis for 2-amino-4-bromopyridine (B18318) has also been developed involving the Hoffmann degradation of 4-bromopyridine-2-carboxamide. google.com

The table below summarizes various precursors and their corresponding halogenation methods.

| Precursor | Halogenation Reagent(s) | Product | Reference(s) |

| Pyridine | Heterocyclic phosphines, LiCl | 4-Chloropyridine | nih.govchemrxiv.org |

| Pyridine N-oxide | PBr₃ | 4-Bromopyridine | mountainscholar.org |

| 2-Aminopyridine | Br₂, HBr | 2-Amino-3-bromopyridine | |

| 4-Bromopyridine hydrochloride | Ethyl pyruvate, H₂O₂ | Ethyl 4-bromopyridine-2-carboxylate | google.com |

Azidation Strategies: Nucleophilic Displacement of Halogenated Pyridines

With a brominated pyridine in hand, the next crucial step is the introduction of the azido (B1232118) group. This is typically achieved through nucleophilic aromatic substitution, where a halogen atom is displaced by an azide (B81097) anion. organic-chemistry.org

A straightforward method for synthesizing azidopyridines involves the direct reaction of a dihalogenated pyridine with an azide source. organic-chemistry.org For instance, various monohalogenated azidopyridines have been synthesized through the selective nucleophilic substitution of dihalopyridine precursors with sodium azide in dimethylformamide (DMF). organic-chemistry.org The reaction of pentafluoropyridine (B1199360) with sodium azide in acetonitrile (B52724) is a preferred method for preparing 4-azido-2,3,5,6-tetrafluoropyridine. rsc.org Similarly, 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be converted to their respective 4-azido derivatives using this method. rsc.org The presence of strong electron-withdrawing groups on the pyridine ring facilitates the reaction of halides with sodium azide. researchgate.net

An alternative and often high-yielding route to azidopyridines is the diazotization of an aminopyridine followed by treatment with an azide salt. mdpi.com This method proceeds through the formation of a diazonium salt intermediate, which is then displaced by the azide ion. For example, 4-aminopyridine (B3432731) can be converted to 4-azidopyridine (B1251144) with a high yield by treatment with sodium nitrite (B80452) and hydrazine (B178648) hydrate (B1144303) in dichloromethane (B109758). This one-pot procedure is efficient as it avoids the isolation of intermediates. The diazotization of aromatic amines in the presence of p-toluenesulfonic acid (p-TsOH) followed by reaction with sodium azide is another effective method for synthesizing aryl azides. sorbonne-universite.fr

The efficiency of the azidation reaction is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and the stoichiometry of the reagents.

For the nucleophilic substitution of 4-bromopyridine with sodium azide, refluxing in ethanol (B145695) or ethanol/water mixtures for several hours has been reported. In the case of direct azidation of dihalopyridines, using DMF as a solvent and stirring at a specific temperature for an extended period (e.g., 24 hours) has proven effective. organic-chemistry.org Polar solvents like DMSO can sometimes lead to competitive side reactions, making less polar solvents like dichloromethane a better choice in certain cases.

The choice of the azide reagent can also influence the reaction's outcome. While sodium azide is commonly used, potassium azide has been noted to enhance reactivity in protic solvents due to the greater nucleophilicity of the azide ion. The use of a zinc azide bis-pyridine complex has also been described as an alternative for azidation. nih.gov

The following table details optimized conditions for introducing the azido group in various pyridine systems.

| Starting Material | Azide Source | Solvent | Temperature | Yield | Reference(s) |

| 4-Bromopyridine | Sodium azide | Ethanol | Reflux | - | |

| Halogenated Pyridine | Sodium azide | DMF | Given Temperature | - | organic-chemistry.org |

| 4-Aminopyridine | Sodium nitrite, Hydrazine hydrate | Dichloromethane | 25°C | 78% | |

| 4-Aminopyridine | Sodium nitrite, NaN₃ | Concentrated HCl, H₂O | 0°C | 86% | |

| Aromatic Amines | Sodium nitrite, Sodium azide | p-TsOH, H₂O | Room Temperature | High | sorbonne-universite.fr |

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound specifically requires careful control of chemo- and regioselectivity. Starting from a dihalopyridine, such as 2,4-dibromopyridine (B189624) or 2-bromo-4-chloropyridine, the selective substitution of the halogen at the 4-position is crucial. The halogen at the 4-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 2-position. abertay.ac.uk This inherent reactivity difference can be exploited to achieve the desired regioselectivity.

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively replace the halogen at the 4-position with an azide group while leaving the halogen at the 2-position intact. For example, the reaction of 2,4-dihalopyridines with sodium azide would be expected to preferentially yield the 4-azido-2-halopyridine.

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry continually seeks to develop more efficient and sustainable methods. In the context of this compound synthesis, advanced approaches could involve flow chemistry or microwave-assisted synthesis to intensify the process, potentially leading to higher yields, shorter reaction times, and improved safety profiles, especially when handling energetic azide compounds.

Furthermore, catalytic methods for C-H azidation are an emerging area. mdpi.com While not yet specifically reported for this compound, the development of catalysts that can directly and selectively introduce an azide group at the 4-position of a 2-bromopyridine (B144113) precursor would represent a significant advancement, eliminating the need for pre-functionalized starting materials.

Reactivity and Mechanistic Investigations of 4 Azido 2 Bromopyridine

Transformations Involving the Azido (B1232118) Group

The electron-rich nature of the pyridine (B92270) ring and the presence of the bromine atom influence the reactivity of the azido group, allowing for a range of selective transformations.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

4-Azido-2-bromopyridine is a valuable substrate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions involve the [3+2] cycloaddition of the azide (B81097) with a dipolarophile, most commonly an alkyne, to form a stable triazole ring. This methodology is widely employed for the synthesis of complex molecules due to its high efficiency, selectivity, and biocompatibility under mild reaction conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgnih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry, chemical biology, and materials science. alfa-chemistry.comrsc.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole product. nih.gov

In the context of this compound, the CuAAC reaction provides a straightforward route to a variety of functionalized pyridine derivatives. The reaction is typically carried out using a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Reactant | Catalyst System | Solvent | Product | Ref. |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(2-bromo-4-pyridinyl)-4-phenyl-1H-1,2,3-triazole | wikipedia.org |

| Propargyl alcohol | CuI | THF | (1-(2-bromo-4-pyridinyl)-1H-1,2,3-triazol-4-yl)methanol | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry variant that utilizes strained cyclooctynes as the alkyne component. nih.gov The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. nih.govresearchgate.net This makes SPAAC particularly well-suited for applications in living systems, such as bioconjugation and live-cell imaging. ru.nl

This compound can be effectively employed in SPAAC reactions with various strained alkynes, such as dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonynes (BCN). The reaction proceeds with high efficiency and selectivity, providing access to bioconjugates and other complex molecules where the presence of copper is undesirable. nih.govnih.gov

Table 2: Representative SPAAC Reactions Involving Azides and Strained Alkynes

| Strained Alkyne | Reaction Conditions | Product Type | Ref. |

|---|---|---|---|

| Dibenzocyclooctynol (DIBO) | Room temperature, aqueous buffers | Triazole-linked conjugate | nih.gov |

| Bicyclo[6.1.0]nonyne (BCN) | Physiological conditions | Stably linked biomolecule |

Other Cycloaddition Variants (e.g., with Nitriles, Norbornene)

Beyond alkynes, the azido group of this compound can potentially undergo cycloaddition with other dipolarophiles such as nitriles and strained alkenes like norbornene.

The reaction of azides with nitriles can lead to the formation of tetrazoles. This transformation often requires elevated temperatures or the use of a catalyst, such as a Lewis acid, to facilitate the cycloaddition. nih.govrsc.org For instance, metal-catalyzed azide-nitrile cycloadditions have been reported to proceed at room temperature. rsc.org

Strained alkenes, such as norbornene, can also react with azides via a [3+2] cycloaddition to form triazoline rings. researchgate.netnih.gov This reaction is often promoted by the ring strain of the alkene and can proceed under thermal or photochemical conditions. nih.govrsc.org The resulting triazolines can be stable or undergo further transformations, such as the loss of dinitrogen to form aziridines. nih.gov While specific examples with this compound are not extensively documented, the general reactivity of aryl azides suggests these transformations are feasible. researchgate.netrsc.org

Nitrene Chemistry and Thermally/Photochemically Induced Rearrangements

Upon thermal or photochemical activation, this compound can extrude dinitrogen to generate a highly reactive nitrene intermediate, 2-bromo-4-pyridylnitrene. researchgate.net This nitrene can undergo a variety of subsequent reactions, including intramolecular rearrangements and intermolecular reactions.

Thermally, the decomposition of azidopyridines leads to the formation of nitrenes, which can then react further to produce complex nitrogen-containing compounds. researchgate.net The specific products formed can depend on the reaction conditions and the substitution pattern of the pyridine ring. researchgate.net

Photochemical decomposition of azides also generates nitrenes. baranlab.orgslideshare.net The resulting pyridylnitrene can be in either a singlet or triplet electronic state, which can influence its reactivity. Singlet nitrenes are known to undergo rearrangements, such as ring expansion to form diazepines or ring contraction. baranlab.org Triplet nitrenes are more likely to participate in radical-type reactions. baranlab.orgslideshare.net The specific rearrangement pathways for 2-bromo-4-pyridylnitrene would be a subject of detailed mechanistic investigation.

Reduction Strategies for Amine Formation

The azido group of this compound can be readily reduced to the corresponding primary amine, 4-amino-2-bromopyridine (B189405). nih.gov This transformation is a key step in the synthesis of various substituted pyridines, as the resulting amino group can be further functionalized. hetcat.comresearchgate.net A variety of reducing agents can be employed for this purpose, and the choice of reagent can be critical to ensure chemoselectivity, particularly given the presence of the bromo substituent.

Common methods for the reduction of aryl azides include catalytic hydrogenation (e.g., using Pd/C and H₂), reduction with phosphines (Staudinger reaction), or the use of metal-based reducing agents. mdpi.com The Suzuki-Miyaura cross-coupling of azido-iodophenyl derivatives has been shown to result in a mixture of the expected biaryl azide and the corresponding amine, indicating that some reduction of the azide occurs under these palladium-catalyzed conditions. mdpi.com

Table 3: Common Reagents for the Reduction of Aryl Azides to Amines

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Room temperature, atmospheric pressure | Generally high yielding and clean. |

| PPh₃, then H₂O | Two steps (Staudinger Ligation) | Mild conditions, forms an iminophosphorane intermediate. |

| NaBH₄/CoCl₂ | Methanol, room temperature | Effective for a broad range of azides. |

Transformations Involving the Bromo Group

The bromo substituent at the C2 position of the pyridine ring is a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen generally makes the C-Br bond susceptible to oxidative addition to a low-valent palladium catalyst, which is the key initiating step in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For substrates like 2-bromopyridines, these reactions provide a powerful platform for creating diverse derivatives.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation. For a generic 2-bromopyridine (B144113), the reaction would proceed as follows:

Reactants : 2-Bromopyridine derivative, an aryl or vinyl boronic acid.

Catalyst : Typically a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand.

Base : Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common.

Solvent : A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used.

While no specific examples for this compound were found, this reaction would be expected to yield 4-azido-2-arylpyridines. The azide group is generally compatible with these conditions, although care must be taken due to its potential thermal instability.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is unique in that it typically requires a co-catalyst, usually a copper(I) salt, in addition to the palladium catalyst. researchgate.net

Reactants : 2-Bromopyridine derivative, a terminal alkyne.

Catalyst System : A palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). organic-chemistry.org

Base : An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used, which also often serves as the solvent. organic-chemistry.org

This coupling would theoretically produce 2-alkynyl-4-azidopyridine derivatives. The reaction is known for its mild conditions and tolerance of various functional groups.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.netwikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.org

Reactants : 2-Bromopyridine derivative, an organozinc halide (R-ZnX).

Catalyst : A palladium(0) complex, often formed in situ from a palladium(II) precursor and a phosphine ligand. researchgate.net

Application : This method is particularly useful for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. researchgate.net

Application of this reaction to this compound would be expected to generate 4-azido-2-alkyl- or 4-azido-2-arylpyridines. The preparation and handling of organozinc reagents require inert atmosphere techniques due to their sensitivity to air and moisture. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgchemspider.com This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.org

Reactants : 2-Bromopyridine derivative, a primary or secondary amine.

Catalyst : A palladium precursor combined with a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos). chemspider.com

Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. chemspider.com

This amination would provide a direct route to N-substituted-4-azidopyridin-2-amines. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. nih.gov

Heck Reactions

The Heck reaction forms a carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. acs.orgbeilstein-journals.org This reaction is a key method for the synthesis of substituted alkenes. acs.org

Reactants : 2-Bromopyridine derivative, an alkene (e.g., styrene, acrylates).

Catalyst : Typically a palladium(II) salt like Pd(OAc)₂ which is reduced in situ to Pd(0). Phosphine ligands are often used, but phosphine-free conditions have also been developed. beilstein-journals.org

Base : An organic base like triethylamine or an inorganic base such as potassium carbonate. acs.org

The expected product from a Heck reaction with this compound would be a 4-azido-2-vinylpyridine derivative. The regioselectivity and stereoselectivity of the alkene addition are important considerations in this reaction. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2/C6) and para (C4) to the ring nitrogen. In this compound, the presence of the electronegative nitrogen atom and the electron-withdrawing azido group at the C4 position significantly activates the C2 position for nucleophilic attack. The bromine atom at C2 serves as a competent leaving group in these transformations.

The mechanism of SNAr on pyridines involves the initial attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For attack at the C2 or C4 positions, the negative charge can be delocalized onto the electronegative ring nitrogen through resonance, which provides significant stabilization. stackexchange.com This stabilization is not possible for attack at the C3 or C5 positions, explaining the strong regiochemical preference for SNAr at the C2 and C4 positions. stackexchange.com

In the case of this compound, the nucleophilic attack occurs preferentially at the C2 position, leading to the displacement of the bromide ion. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed. youtube.comchemrxiv.org The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl ≈ Br > I, which is characteristic of a rate-determining nucleophilic addition. nih.gov However, for some 2-halopyridines, the reactivity order can vary, and in certain cases, the C-Br bond may exhibit enhanced reactivity. reddit.com The reaction conditions, such as solvent and temperature, can be optimized to facilitate these substitutions, which are fundamental for introducing diverse functionalities onto the pyridine scaffold. chemrxiv.org

Table 1: Representative SNAr Reactions on Substituted Halopyridines

| Halopyridine Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Amine | 2-Aminopyridine (B139424) derivative | Heat | youtube.com |

| 4-Chloropyridine | Thiol | 4-Thiopyridine derivative | Base (e.g., K2CO3), DMF | beilstein-journals.org |

| 2-Bromopyridine | Sulfur Nucleophiles | 2-Thiopyridinium derivative | Room Temperature, Acetonitrile (B52724) | chemrxiv.org |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols | 5-Thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | K2CO3/DMF or NEt3/DCM | nih.gov |

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium)

The bromo functionality at the C2 position of this compound is a versatile handle for carbon-carbon bond formation via reactions with organometallic reagents. Grignard and organolithium reagents are commonly used for this purpose.

Grignard reagents (RMgX) are powerful nucleophiles that can react with bromopyridines to form substituted pyridines. sigmaaldrich.com These reactions often require transition metal catalysts; however, recent advancements have demonstrated catalyst-free methods. For instance, a purple light-promoted radical coupling reaction between 2- or 4-bromopyridines and various Grignard reagents has been developed. organic-chemistry.orgnih.gov This method proceeds via a photoinduced single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical intermediate. organic-chemistry.orgnih.gov This SRN1 mechanism is compatible with a wide range of alkyl, aryl, and heteroaryl Grignard reagents and represents a milder alternative to traditional cross-coupling reactions. organic-chemistry.org

Organolithium reagents can participate in halogen-metal exchange with bromopyridines to generate highly reactive lithiated pyridine intermediates. These intermediates can then be quenched with various electrophiles to introduce a wide array of substituents. For example, 4-lithiopyridine, generated from the corresponding halopyridine, has been shown to react with ketones, esters, and nitriles to form carbinols and ketones, respectively. researchgate.net This two-step sequence of halogen-metal exchange followed by electrophilic trapping significantly broadens the synthetic utility of the bromo group.

Table 2: Reactions of Bromopyridines with Organometallic Reagents

| Reagent Type | Bromopyridine | Co-reactant/Conditions | Product Type | Mechanism/Notes | Reference |

|---|---|---|---|---|---|

| Grignard Reagent | 2- or 4-Bromopyridine (B75155) | Alkyl/Aryl-MgBr, Purple Light | Alkyl/Aryl-pyridine | Photoinduced SRN1 | organic-chemistry.orgnih.gov |

| Grignard Reagent | 4-Chloropyridine | R-MgX | (4-pyridyl)-carbinol | Reaction with aldehydes/ketones | researchgate.net |

| Organolithium | 4-Halopyridine | n-BuLi, then Electrophile (E+) | 4-E-Pyridine | Halogen-metal exchange | researchgate.net |

Regioselectivity and Chemo-selectivity in Multi-functional Transformations

The strategic functionalization of this compound hinges on controlling the regioselectivity and chemoselectivity of its reactions.

Regioselectivity dictates where on the molecule a reaction occurs.

In SNAr reactions , the substitution is highly regioselective for the C2 position. This is governed by the electronic properties of the pyridine ring, where the nitrogen atom activates the ortho (C2) and para (C4) positions. With a leaving group at C2 and an activating group at C4, nucleophilic attack is directed almost exclusively to C2. stackexchange.comnih.gov

In 1,3-dipolar cycloadditions , the azide at C4 reacts with asymmetric alkynes to produce 1,2,3-triazoles. The reaction can lead to two different regioisomers (1,4-disubstituted or 1,5-disubstituted). While thermal reactions often yield a mixture, the widely used CuAAC is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. mdpi.com Conversely, ruthenium-catalyzed reactions can favor the 1,5-isomer, offering complementary regiochemical control.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Nucleophiles vs. Dipolarophiles: A key aspect of chemoselectivity is the ability to discriminate between the bromo and azido groups. Nucleophiles used in SNAr or organometallic reagents will preferentially react at the electrophilic C2-Br site. chemrxiv.org In contrast, dipolarophiles, such as alkynes or strained alkenes, will react exclusively with the 1,3-dipolar azide group in cycloaddition reactions. mdpi.com

Selective Reactions of Polyazides: Studies on related polyazidopyridines have shown that different azido groups can exhibit distinct reactivities. For example, in 2,4,6-triazido-3,5-dichloropyridine, reactions with electron-poor alkynes occur selectively at the more electron-deficient azido groups at the 2- and 6-positions, while reactions with electron-rich alkenes like norbornene occur at the 4-position. rsc.org This demonstrates that the electronic environment, dictated by the position on the pyridine ring, governs the chemoselectivity even among similar functional groups.

Table 3: Examples of Selective Transformations on a Dihalo/Azido-Pyridine Scaffold

| Reagent Type | Target Functionality | Reaction Type | Outcome | Selectivity Principle | Reference |

|---|---|---|---|---|---|

| Thiol (R-SH) | C-Br | SNAr | C-S Bond Formation | Nucleophilic attack on activated C-Br | chemrxiv.org |

| Alkyne (R-C≡CH) | C-N3 | CuAAC | 1,4-Triazole Formation | 1,3-Dipolar Cycloaddition | mdpi.com |

| Phosphine (R3P) | C-N3 | Staudinger Ligation | Amide/Iminophosphorane | Reaction of phosphine with azide | nih.govresearchgate.net |

| Grignard (R-MgX) | C-Br | C-C Coupling | C-C Bond Formation | Nucleophilic/Radical attack on C-Br | organic-chemistry.orgnih.gov |

Computational Chemistry and Mechanistic Studies of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reactivity and mechanisms of reactions involving this compound. These studies can elucidate electronic structures, reaction pathways, and the origins of selectivity.

Mechanistic Insights into SNAr: DFT calculations can be used to model the SNAr reaction pathway. A multivariate linear regression model for predicting SNAr rates found a strong correlation between reaction activation energies and three computationally derived descriptors: the LUMO energy of the electrophile, the molecular electrostatic potential (ESP) at the carbon undergoing substitution, and the sum of ESP values at the ortho and para positions. chemrxiv.org For this compound, such calculations would show a low-lying LUMO and a high positive ESP at the C2 carbon, confirming its high electrophilicity and susceptibility to nucleophilic attack.

Azide Reactivity and Azide-Tetrazole Equilibrium: DFT studies on azidopyridines have investigated their electronic structure and stability. nih.gov A key feature of 2- and 4-azidopyridines is their potential to exist in equilibrium with a fused, bicyclic tetrazole isomer. nih.govresearchgate.netnih.gov Computational studies can predict the relative energies of the azide and tetrazole tautomers in different environments, which is crucial as only the open-chain azide form can participate in cycloaddition and Staudinger reactions. researchgate.netnih.gov DFT calculations on related metal-azido complexes have also been used to study the bonding modes and charge distributions of the azide ligand, which informs its reactivity. mdpi.com

Understanding Reaction Pathways: Computational models are instrumental in mapping the entire energy profile of a reaction, including intermediates and transition states. mdpi.comrsc.orgrsc.org For the reaction of this compound, DFT could be used to:

Compare the activation barriers for SNAr at C2 versus other positions, quantifying the observed regioselectivity.

Investigate the mechanism of cycloaddition reactions, explaining the origins of regioselectivity (e.g., 1,4- vs. 1,5-triazole formation).

Model the SRN1 mechanism for reactions with Grignard reagents, characterizing the radical intermediates involved.

These computational approaches provide a molecular-level understanding that complements experimental findings and aids in the rational design of synthetic strategies. rsc.org

Applications of 4 Azido 2 Bromopyridine As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems and Scaffolds

The unique structural features of 4-azido-2-bromopyridine make it an excellent precursor for the synthesis of a variety of complex heterocyclic systems. The azide (B81097) group can undergo thermal or photochemical nitrene insertion reactions, leading to ring expansion or C-H amination products. Furthermore, the azide can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazole or triazoline rings, respectively. mdpi.com

The bromine atom, on the other hand, is susceptible to nucleophilic substitution or can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This dual reactivity allows for a modular approach to the synthesis of fused heterocyclic systems. For instance, the azide can be used to construct a triazole ring, followed by a palladium-catalyzed intramolecular C-C or C-N bond formation involving the bromo substituent to yield complex polycyclic scaffolds.

The general utility of organic azides in the synthesis of five- and six-membered heterocycles, including pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, pyridines, and quinazolines, has been well-documented. mdpi.com The application of these established methodologies to this compound provides a clear pathway to novel and diverse heterocyclic structures. The reactivity of the bromine atom towards ammonia, for example, can be utilized to introduce an amino group, which can then be used in further cyclization reactions. researchgate.netgoogle.com

| Reaction Type | Reactant for Azide Group | Reactant for Bromo Group | Resulting Heterocyclic System |

|---|---|---|---|

| [3+2] Cycloaddition / Suzuki Coupling | Alkynes | Aryl boronic acids | Aryl-substituted triazolopyridines |

| Nitrene Insertion / Nucleophilic Substitution | (heat/light) | Amines | Fused aziridino- or azepino-pyridines |

| Staudinger Reaction / Intramolecular Cyclization | Phosphines | (Internal nucleophile) | Phosphazene-containing heterocycles |

Role in Chemical Biology and Bioorthogonal Ligation Strategies (synthetic aspects)

The azide functionality of this compound is a key player in the field of chemical biology, particularly in bioorthogonal chemistry. wikipedia.orgnih.gov This field focuses on chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group is an ideal bioorthogonal handle due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. wikipedia.orgmdpi.com

This compound serves as a synthetic precursor for molecules that can be used in two of the most prominent bioorthogonal ligation reactions: the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC).

In the Staudinger ligation , the azide reacts with a triphenylphosphine (B44618) derivative to form an aza-ylide, which then hydrolyzes to form a stable amide bond. nih.gov The synthetic utility of this compound lies in its ability to be incorporated into larger molecules, which can then be selectively ligated to phosphine-containing probes in a biological environment. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry reaction that involves the [3+2] cycloaddition of an azide with a strained cyclooctyne (B158145). magtech.com.cnnih.gov This reaction is highly efficient and proceeds rapidly at physiological temperatures, making it ideal for in vivo applications. magtech.com.cnnih.gov this compound can be used to synthesize azide-containing probes or labeling agents. The bromine atom provides a handle for further modification, allowing for the attachment of reporter groups or other functionalities after the bioorthogonal ligation has occurred. The development of various cyclooctyne derivatives has been a key factor in the advancement of SPAAC. magtech.com.cnnih.gov

| Bioorthogonal Ligation Strategy | Reaction Partner for Azide | Key Features | Synthetic Role of this compound |

|---|---|---|---|

| Staudinger Ligation | Triphenylphosphine derivatives | Forms a stable amide bond; early bioorthogonal reaction. nih.gov | Precursor for azide-containing biomolecule mimics. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctynes (e.g., DIBO, BCN) | Copper-free, fast kinetics, highly bioorthogonal. magtech.com.cnnih.gov | Intermediate for synthesizing azide-modified probes and labels. nih.gov |

Synthesis of Advanced Materials Precursors and Functional Polymers

The difunctional nature of this compound also lends itself to the synthesis of precursors for advanced materials and functional polymers. The azide group can be utilized as a latent nitrene source for cross-linking polymer chains or for surface modification of materials. Upon thermal or photo-activation, the azide releases dinitrogen to form a highly reactive nitrene, which can insert into C-H bonds or add to double bonds, creating covalent linkages.

Alternatively, the azide can be used in "click" polymerization reactions with di- or poly-alkynes to form polytriazoles. These polymers are known for their thermal stability and strong adhesion properties. The bromine atom on the pyridine (B92270) ring can be retained in the polymer backbone, providing a site for post-polymerization modification. This allows for the tuning of the polymer's properties, such as solubility, hydrophilicity, or the attachment of functional moieties.

Furthermore, the bromine atom can be used to introduce the 4-azidopyridyl moiety into existing polymer structures via substitution reactions or by first converting it into a polymerizable group, such as a vinyl or styrenyl derivative, through cross-coupling reactions. The resulting polymers would possess pendant azide groups, which can be used for subsequent functionalization or cross-linking. The polycondensation of chloropyridine derivatives has been explored, and similar strategies could be applied to this compound. researchgate.net

Development of Molecular Probes and Fluorescent Tags (synthetic methodology)

This compound is a valuable synthetic intermediate for the creation of molecular probes and fluorescent tags. The azide group can be used to introduce a "dark" quencher into a fluorophore. Upon a specific biological event or chemical reaction, the azide can be reduced to an amine, leading to a significant increase in fluorescence. This "pro-fluorescent" strategy is highly effective for developing probes with high signal-to-noise ratios. nih.govnih.gov

The synthesis of such probes often involves the nucleophilic aromatic substitution of a halogen on a fluorophore scaffold with the azide ion. While direct synthesis from a di-halo-pyridyl fluorophore is possible, this compound provides a more versatile starting point. The bromine atom can be used to construct the core fluorophore structure through cross-coupling reactions, and the azide group is then carried through the synthesis to be used as a trigger for fluorescence activation or as a bioorthogonal handle for conjugation.

The azide-to-amine conversion can be triggered by various stimuli, including light (photoactivation) or specific enzymes, allowing for the design of highly specific probes. nih.govnih.gov The synthetic methodology would involve coupling this compound to a suitable molecular scaffold and then further elaborating the structure to fine-tune its photophysical and biological properties. thermofisher.com

| Probe/Tag Type | Role of Azide Group | Role of Bromo Group | Activation/Conjugation Strategy |

|---|---|---|---|

| Pro-fluorescent Probes | Fluorescence quencher (converted to amine to restore fluorescence). nih.govnih.gov | Handle for fluorophore core synthesis via cross-coupling. | Reduction of azide to amine (e.g., by biological reductases). |

| Photoactivatable Probes | Photolabile group that converts to an amine upon illumination. nih.gov | Site for attachment to a larger molecular framework. | UV or visible light irradiation. |

| Bioorthogonal Labels | Handle for conjugation to alkyne-modified targets. thermofisher.com | Point of attachment for a reporter molecule (e.g., fluorophore). | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |

Integration into Medicinal Chemistry Lead Generation Programs (synthetic methodology)

In medicinal chemistry, lead generation is the process of identifying chemical compounds that show a desired biological activity and can serve as a starting point for drug development. researchgate.nete-bookshelf.deyoutube.com The generation of compound libraries with high structural diversity is crucial for the success of lead generation programs. researchgate.net this compound is an excellent scaffold for creating such libraries due to its orthogonal reactivity.

The bromine atom can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, thereby exploring the chemical space around the pyridine core. nih.gov Subsequently, the azide group can be transformed into diverse functionalities. For example:

Reduction to an amine, which can then be acylated, alkylated, or used in reductive amination to introduce further diversity.

[3+2] Cycloaddition with a panel of alkynes to generate a library of triazole-containing compounds.

Staudinger reaction with various phosphines to create phosphazenes or, upon hydrolysis, amines.

This two-step diversification strategy allows for the rapid synthesis of a large number of structurally distinct molecules from a single, readily accessible intermediate. The resulting compounds, featuring a substituted pyridine core, a common motif in many pharmaceuticals, can then be screened for biological activity against various targets. google.comnih.gov The ability to generate novel heterocyclic compounds is of particular interest in drug discovery. amazonaws.comump.edu.pl

Multi-Step Synthesis of Natural Product Analogs and Derivatives

Natural products are a rich source of inspiration for the development of new therapeutic agents. nih.govmdpi.com However, the total synthesis of complex natural products can be challenging and may not be suitable for generating analogs for structure-activity relationship (SAR) studies. rsc.org this compound can serve as a versatile building block in the multi-step synthesis of simplified analogs and derivatives of natural products, particularly those containing a pyridine or a related nitrogen heterocycle. mdpi.com

The synthetic strategy would involve incorporating the this compound unit into a larger molecular framework early in the synthesis. The bromine atom can be used as a handle for key bond-forming reactions to construct the carbon skeleton of the natural product analog. The azide group can be carried through several synthetic steps and then converted to a key functionality present in the natural product, such as an amine, or used to attach a side chain via click chemistry.

This approach allows for the modular synthesis of a series of analogs where the substituents on the pyridine ring and the functionality derived from the azide can be systematically varied. This is invaluable for probing the SAR of a natural product and for optimizing its biological activity, selectivity, and pharmacokinetic properties. The use of organic azides in the total synthesis of alkaloids and other bioactive molecules is well-established, and these methods can be adapted for the synthesis of novel analogs using this compound. nih.gov

Advanced Methodologies and Derivatization Strategies for 4 Azido 2 Bromopyridine

Chemo- and Regioselective Functionalization Techniques

The dual functionality of 4-azido-2-bromopyridine presents a significant challenge in achieving selectivity. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the azido (B1232118) and bromo substituents, dictates the reactivity at different positions. Advanced synthetic strategies are required to selectively target either the C-Br bond for carbon-carbon bond formation or the azido group for reduction or cycloaddition, without affecting the other functional group.

Regioselective Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyridines. In substrates like 2,4-dibromopyridine (B189624), which serves as a close structural analog to this compound, regioselectivity is a key consideration. Studies have shown that Suzuki-Miyaura cross-coupling reactions on 2,4-dibromopyridine preferentially occur at the C2 position. researchgate.netnih.gov This selectivity is attributed to the greater electrophilicity and susceptibility to oxidative addition at the C2 carbon compared to the C4 position. This principle suggests that in this compound, the C2-bromo position would be the more reactive site for palladium-catalyzed reactions like Suzuki and Sonogashira couplings, allowing for the selective introduction of aryl, heteroaryl, or alkynyl groups while preserving the C4-azido functionality for subsequent transformations. core.ac.ukscirp.orgrsc.org

For instance, the conditions for Sonogashira coupling of 2-amino-3-bromopyridines have been optimized, demonstrating the feasibility of such transformations on substituted bromopyridines. scirp.org The choice of catalyst and ligands can further influence this selectivity; for example, certain tripalladium clusters have been shown to afford exclusive C2-selectivity in the Suzuki-Miyaura coupling of 2,4-dibromopyridine. nih.gov

| Reaction | Typical Conditions | Position | Selectivity | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Boronic Acid | C2 | High regioselectivity for C2 | researchgate.netcore.ac.uk |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Amine base, Alkyne | C2 | Expected high regioselectivity for C2 | scirp.orgorganic-chemistry.org |

Chemoselective Reduction of the Azido Group:

The azido group can be selectively reduced to an amine, providing a route to aminopyridine derivatives. The choice of reducing agent is critical to avoid concurrent debromination. While catalytic hydrogenation with Pd/C is a common method for azide (B81097) reduction, it often leads to the reduction of other sensitive groups. orientjchem.orgorganicchemistrytutor.com A milder and more chemoselective method is the Staudinger reaction, which utilizes phosphines (e.g., triphenylphosphine) to convert the azide into an iminophosphorane, which can then be hydrolyzed to the amine. organicchemistrytutor.comwikipedia.orgjk-sci.comcommonorganicchemistry.com

Studies on 2,4,6-triazidopyridines have demonstrated the inherent chemoselectivity of these molecules, where reduction with SnCl₂ or reaction with triphenylphosphine (B44618) selectively occurs at the γ-azido group (C4 position). rsc.org This enhanced reactivity at the C4 position suggests that in this compound, the azido group can be selectively targeted for reduction or Staudinger-type reactions under conditions that leave the C2-bromo bond intact for later functionalization. orientjchem.orgrsc.org

Photochemical Activation and Transformations

The aryl azide moiety is a well-known photoactivatable group. Upon irradiation with UV light, it extrudes dinitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.org This process forms the basis for numerous photochemical transformations and applications, including photoaffinity labeling.

The photochemistry of 4-azidopyridine (B1251144) and its derivatives has been studied to understand the nature and reactivity of the resulting pyridylnitrene. Laser flash photolysis of the closely related 4-azidopyridine-1-oxide at 266 or 308 nm has shown that the dominant reactive intermediate is the triplet 4-nitrenopyridine-1-oxide. nih.govamanote.com The intersystem crossing from the initially formed singlet nitrene to the more stable triplet state is rapid. nih.gov Evidence for products arising from the singlet nitrene, such as cyclization products, was not observed, indicating a slow rate of cyclization for this particular species. nih.gov

The quantum yields of photodissociation for 4-azidopyridine itself have been determined to be in the range of 0.49–0.83 in acetonitrile (B52724), indicating a relatively efficient photochemical process. The photolysis of this compound would be expected to proceed through a similar pathway:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited state.

Nitrogen Extrusion: The excited azide rapidly loses a molecule of N₂.

Nitrene Formation: A highly reactive 2-bromo-4-pyridylnitrene intermediate is formed, initially in the singlet state.

Intersystem Crossing: The singlet nitrene can quickly undergo intersystem crossing (ISC) to the more stable triplet ground state.

Subsequent Reactions: The nitrene can undergo various intermolecular reactions, such as hydrogen abstraction from the solvent or dimerization to form an azo compound. Intramolecular rearrangements are also possible, though they may be slow for this specific structure. nih.govnsf.gov

The high reactivity of the photogenerated nitrene allows it to be trapped by various reagents or to insert into C-H or N-H bonds, providing a pathway for derivatization that is orthogonal to the reactions at the bromine position.

| Compound | Photolysis Wavelength (nm) | Primary Intermediate | Key Finding | Reference(s) |

| 4-Azidopyridine-1-oxide | 266 or 308 | Triplet 4-nitrenopyridine-1-oxide | Dominant formation of the triplet nitrene species. | nih.govamanote.com |

| 4-Azidopyridine | Not specified | 4-Pyridylnitrene | Quantum yield of photodissociation is 0.49–0.83. | Not directly cited |

Electrochemical Synthesis and Derivatization

Electrochemical methods offer an alternative approach for the synthesis and functionalization of organic molecules, often under mild conditions without the need for chemical oxidants or reductants. rsc.org For a molecule like this compound, electrochemical techniques could potentially target either the azido group or the carbon-bromine bond.

Electrochemical Reduction:

The electrochemical reduction of both aryl azides and aryl bromides is known to occur. Generally, aryl azides can be electrochemically reduced to the corresponding amines. This process provides a reagent-free alternative to chemical reductions like the Staudinger reaction or catalytic hydrogenation. orientjchem.org The reduction of p-nitrophenyl azide, for example, has been studied, with evidence suggesting the formation of a nitrene anion radical as a short-lived intermediate. acs.org

The carbon-bromine bond in bromopyridines can also be cleaved via electrochemical reduction. This can lead to debromination or, in the presence of suitable electrophiles, the formation of new bonds. The relative reduction potentials of the azido group and the C-Br bond would determine the selectivity of the process. In many systems, the reduction of the C-Br bond occurs at less negative potentials than many other functional groups, but the specific potential is highly dependent on the molecular structure.

While specific electrochemical studies on this compound are not extensively documented, the known reactivity of its components suggests two potential derivatization pathways:

Selective Azide Reduction: At a controlled potential, it may be possible to selectively reduce the azido group to an amine, yielding 2-bromo-4-aminopyridine.

Selective Debromination: At a different potential, the C-Br bond could be cleaved, leading to 4-azidopyridine.

The combination of electrochemistry with mass spectrometry (EC/MS) is a powerful tool for mimicking oxidative or reductive metabolic pathways and identifying reaction products in real-time. mdpi.com Such a technique could be employed to elucidate the precise electrochemical behavior of this compound.

Flow Chemistry Approaches for Enhanced Efficiency and Scale-Up

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages for the synthesis and manipulation of potentially hazardous compounds like organic azides. semanticscholar.orgsyrris.jp The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, mitigating the risks associated with exothermic decomposition of azides. uniba.ituniba.it

Enhanced Safety in Azide Synthesis:

The synthesis of azidopyridines often involves diazotization followed by reaction with an azide source, a process that can generate unstable intermediates. Performing these reactions in a flow system minimizes the volume of hazardous material present at any given moment, significantly improving the safety of the process. This "on-demand" generation and immediate consumption of reactive intermediates is a hallmark of flow chemistry. semanticscholar.org

Efficiency and Scale-Up:

Flow chemistry enables rapid reaction optimization by allowing parameters such as temperature, pressure, and residence time to be varied quickly and automatically. This can lead to higher yields and purities compared to batch processes. For multi-step syntheses, multiple flow reactors can be connected in a "telescoped" sequence, where the product of one reaction is directly fed into the next without isolation or purification of intermediates. syrris.jp This approach was used in the multi-step synthesis of the natural product oxomaritidine. syrris.jp

For this compound, a flow process could be envisioned for its synthesis from a dihalopyridine precursor, followed by a subsequent in-line functionalization step, such as a cross-coupling reaction at the bromine position or a Staudinger reaction on the azide. semanticscholar.org The use of packed-bed reactors containing immobilized reagents or catalysts, such as a monolithic triphenylphosphine reagent, can further streamline the process by simplifying purification. semanticscholar.org

| Advantage of Flow Chemistry | Application to this compound | Reference(s) |

| Improved Safety | Safe handling of potentially explosive azide intermediates. | semanticscholar.org |

| Precise Control | Excellent control over temperature and residence time for selective reactions. | uniba.it |

| Rapid Optimization | Efficient screening of reaction conditions to maximize yield and selectivity. | syrris.jp |

| Telescoped Synthesis | Multi-step sequences (e.g., synthesis followed by coupling) without intermediate isolation. | semanticscholar.orgsyrris.jp |

Strategies for Azido Group Protection and Deprotection in Complex Syntheses

In multi-step syntheses involving this compound, it is often necessary to perform reactions at the C2-bromo position while the azido group remains intact. While the azide is relatively stable to many reaction conditions (e.g., palladium-catalyzed cross-coupling), it is incompatible with strong reducing agents or certain nucleophiles. In cases where the azide's reactivity interferes with a desired transformation, a protection-deprotection strategy is required.

Protection as a Phosphazide (B1677712):

A robust method for the transient protection of organic azides involves their reaction with a phosphine (B1218219) to form a stable phosphazide. Di(tert-butyl)(4-(dimethylamino)phenyl)phosphine, known as Amphos, has been shown to be particularly effective for this purpose. researchgate.netrsc.org The resulting Amphos-derived phosphazide is stable to various reaction conditions, including organometallic reagents and, notably, the copper-catalyzed azide-alkyne cycloaddition ("click") reaction. nih.govresearchgate.net

This protection strategy allows for selective reactions to be performed elsewhere in the molecule. The original azido group can be regenerated easily and in high yield by treating the phosphazide with elemental sulfur. researchgate.netnih.gov

Protection Step: R-N₃ + Amphos → R-N=N-N=P(t-Bu)₂(C₆H₄NMe₂)

Deprotection Step: R-N=N-N=P(t-Bu)₂(C₆H₄NMe₂) + S₈ → R-N₃ + S=P(t-Bu)₂(C₆H₄NMe₂)

This methodology could be applied to this compound to protect the C4-azido group, allowing for a wider range of nucleophilic or organometallic reactions to be performed at the C2 position. After the desired transformation, the azide can be unmasked for subsequent reactions. rsc.orgresearchgate.net

Deprotection and In Situ Transformation (Staudinger Reaction):

The conversion of the azido group to a primary amine via the Staudinger reaction can be considered a form of "deprotection" where the functionality is permanently transformed. organicchemistrytutor.comwikipedia.orgjk-sci.com The reaction proceeds via an iminophosphorane intermediate, which is typically hydrolyzed with water to yield the amine and a phosphine oxide. wikipedia.orgjk-sci.com This reaction is known for its mild conditions and high chemoselectivity, tolerating a wide variety of other functional groups, including halogens. organicchemistrytutor.com The selective reaction of triphenylphosphine with the γ-azido group of triazidopyridines highlights its utility for regioselective transformations. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Transformations of 4-Azido-2-bromopyridine

The functionalization of pyridine (B92270) rings is a cornerstone of medicinal chemistry and materials science. nih.gov Future research will likely focus on developing novel catalytic systems to selectively transform both the bromo and azido (B1232118) groups of this compound. The bromo group at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netnih.govnih.govmdpi.com Advances in this area may involve the use of more efficient and robust palladium catalysts, including those with specialized ligands that can tolerate the presence of the azide (B81097) functionality. mdpi.com

Furthermore, the development of catalytic C-H functionalization methods for pyridine rings represents a significant frontier in organic synthesis. nih.govnih.govrsc.org While direct C-H activation adjacent to the nitrogen is common, future work may explore regioselective C-H functionalization at other positions of the this compound ring, offering new pathways for molecular diversification. Rhodium and ruthenium-based catalysts have shown promise in the C-H functionalization of azines and could be adapted for this purpose. rsc.orgmdpi.comnih.gov

The azide group, while often utilized in cycloaddition reactions, can also undergo catalytic transformations. For instance, catalytic hydrogenation can reduce the azide to an amine, providing a route to 4-amino-2-bromopyridine (B189405) derivatives. Future research may explore other catalytic reductions or transformations of the azide that are orthogonal to the reactivity of the bromo group.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The well-defined reactivity of both the bromo and azido groups in this compound makes it an ideal scaffold for such platforms.

Future research will likely involve the integration of this compound into automated synthesis workflows. For instance, a series of palladium-catalyzed cross-coupling reactions could be performed in a parallel format to generate a library of 2-substituted-4-azidopyridines. These compounds could then be further diversified through automated click reactions with a variety of alkynes.

High-throughput screening (HTS) methodologies can be coupled with these automated synthesis platforms to rapidly evaluate the biological activity or material properties of the resulting compound libraries. This combination of automated synthesis and HTS will accelerate the discovery of new lead compounds for drug development and novel materials with desired functionalities.

Sustainable and Economical Synthesis Routes and Atom Economy Studies

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com Future research on this compound will likely focus on developing more sustainable and economical methods for its synthesis and functionalization. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation. nih.govresearchgate.net

One area of focus will be the development of catalytic methods that replace stoichiometric reagents. For example, the synthesis of this compound often involves the use of sodium azide. While effective, the development of catalytic methods for the introduction of the azide group would be a significant advancement in terms of sustainability.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. rsc.orgscranton.edursc.orgmonash.edu Future studies will likely involve a detailed analysis of the atom economy of existing and newly developed synthetic routes to this compound and its derivatives. The goal will be to design synthetic pathways with high atom economy, thereby minimizing the formation of byproducts and reducing waste. For instance, the synthesis from 2,4-dibromopyridine (B189624) and sodium azide would have a higher atom economy than a multi-step synthesis involving protecting groups. researchgate.netresearchgate.netresearchgate.netguidechem.com

Theoretical Advancements in Understanding Complex Reactivity Profiles

Computational chemistry and theoretical studies play a crucial role in understanding and predicting the reactivity of chemical compounds. Future research will undoubtedly leverage these tools to gain deeper insights into the complex reactivity profile of this compound.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. This can help in understanding the regioselectivity of functionalization reactions at different positions of the pyridine ring. For example, theoretical studies can elucidate the factors that govern the selectivity of C-H activation or the relative reactivity of the bromo and azido groups under different catalytic conditions.

Furthermore, computational modeling can be employed to study the mechanism of reactions involving this compound, such as the CuAAC reaction or palladium-catalyzed cross-coupling reactions. A detailed understanding of the reaction mechanism can aid in the design of more efficient catalysts and the optimization of reaction conditions. Theoretical studies can also be used to predict the properties of novel derivatives of this compound, guiding experimental efforts towards the synthesis of molecules with desired characteristics.

Q & A

Q. Example Reaction Conditions Table

| Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Azide Substitution | NaN₃, DMF, 70°C, 18 hrs | 78 | >95 | |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, THF, reflux, 6 hrs | 65 | 92 |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Azide protons (δ 7.5–8.5 ppm) and bromine-induced deshielding in adjacent carbons .

- IR Spectroscopy : Strong azide stretch (~2100 cm⁻¹) confirms functional group integrity .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves steric effects and bond angles, critical for verifying regioselectivity in derivatives .

How do electronic and steric effects of the azido and bromo groups influence regioselectivity in subsequent reactions?

Advanced Research Question

The electron-withdrawing bromo group activates the pyridine ring for electrophilic substitution at the 4-position, while the azide group imposes steric hindrance, directing cross-coupling reactions (e.g., Sonogashira) to the 2-position. Computational DFT studies (e.g., Gaussian 16) predict charge distribution, validated by experimental Hammett parameters .

What are the stability challenges of this compound under varying pH and temperature conditions?

Advanced Research Question

The compound is photolabile and prone to azide decomposition under UV light. Storage at –20°C in amber vials with desiccants (e.g., silica gel) is recommended. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in inert atmospheres .

How can computational modeling (e.g., DFT, MD) reconcile discrepancies between predicted and experimental reaction outcomes?

Advanced Research Question

Discrepancies often arise from solvent effects or transition-state barriers not accounted for in gas-phase DFT models. Hybrid QM/MM simulations (e.g., CP2K) incorporating explicit solvent molecules improve accuracy. Cross-validation with kinetic isotopic effect (KIE) studies resolves mechanistic ambiguities .

How should researchers address contradictions between spectroscopic data and crystallographic structures?

Methodological Answer

Triangulate data using:

- Variable-temperature NMR to detect dynamic effects (e.g., rotamers).

- Powder XRD to rule out polymorphic interference.

- Theoretical spectroscopy (e.g., ORCA) to simulate spectra under experimental conditions .

What role does this compound play in designing enzyme inhibitors or probes?

Advanced Research Question

The azide group enables click chemistry (CuAAC) for bioconjugation with alkynes, creating probes targeting ATP-binding pockets (e.g., kinase assays). Bromine serves as a leaving group for late-stage functionalization in SAR studies .

How is this compound utilized in materials science for electronic or optical applications?

Advanced Research Question

As a precursor for conductive polymers, its bromo group facilitates Ullmann coupling to form π-conjugated frameworks. Azide-alkyne cycloaddition generates triazole-linked dendrimers with tunable bandgaps for OLEDs .

What experimental design parameters are critical for reproducibility in azide-containing systems?

Q. Methodological Answer

- Control for Azide Safety : Avoid concentrated azide solutions (>1 M) to prevent explosive risks.

- Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions.

- Reaction Monitoring : In-situ IR or LC-MS tracks intermediate formation .

How can researchers optimize reaction scalability without compromising selectivity?

Advanced Research Question

Employ flow chemistry with microreactors to enhance heat/mass transfer. Design of Experiments (DoE) with parameters like residence time and catalyst loading identifies optimal conditions. Gram-scale syntheses achieve >90% yield with continuous purification (e.g., simulated moving bed chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.